

Preliminary Efficacy of D-116883: An In-depth Technical Guide

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Compound of Interest

Compound Name: D-106669

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Abstract

This technical guide provides a preliminary overview of the in vitro efficacy of D-116883, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including ovarian cancer.[1] D-116883 has demonstrated significant cytostatic and cytotoxic effects in various ovarian cancer cell line models.[2][3] This document summarizes the available quantitative efficacy data, details the experimental methodologies used in these preclinical studies, and visualizes the core signaling pathway and experimental workflows. The findings presented herein suggest that D-116883 is a promising candidate for further preclinical and clinical investigation in ovarian cancer.[2][3]

Introduction to D-116883 and the PI3K Pathway

D-116883 is an orally effective small molecule inhibitor targeting Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a pivotal intracellular signaling network that is frequently hyperactivated in human cancers, making it an attractive target for therapeutic intervention.[4] PI3K activation, often downstream of receptor tyrosine kinases (RTKs), leads to the phosphorylation of AKT and subsequent activation of mammalian target of rapamycin (mTOR), promoting cell proliferation and survival.[1][5] In ovarian cancer, the PI3K pathway is often dysregulated, making it a key target for novel therapies.[1]

In Vitro Efficacy of D-116883

Preclinical studies have demonstrated the potent anti-tumor activity of D-116883 in various human ovarian cancer cell lines. The compound has been shown to inhibit cell growth, reduce the capacity for anchorage-independent growth, and induce apoptosis.[\[2\]](#)[\[3\]](#)

Quantitative Efficacy Data

The following table summarizes the key quantitative data from in vitro studies of D-116883 in ovarian cancer cell lines.

Cell Line	Assay Type	Efficacy Metric	Result	Reference
A2780	Growth Inhibition	IC50	<1 μ M	[2] [3]
A2780cis	Growth Inhibition	IC50	<1 μ M	[2] [3]
OAW42	Growth Inhibition	IC50	<1 μ M	[2] [3]
SKOV3	Growth Inhibition	IC50	<1 μ M	[2] [3]
A2780	Anchorage-Independent Growth	Colony Formation	Reduced	[3]
A2780cis	Anchorage-Independent Growth	Colony Formation	Reduced	[3]
All tested lines	Apoptosis Induction	FACS Analysis	Dose-dependent increase	[2] [3]

Experimental Protocols

This section details the methodologies employed in the key in vitro experiments to evaluate the efficacy of D-116883.

Cell Proliferation Assays

Crystal-Violet Staining and MTT Assay:

- Human ovarian cancer cell lines (A2780, A2780cis, OAW42, and SKOV3) were seeded in 96-well plates.
- Cells were treated with increasing concentrations of D-116883 or a solvent control (DMSO).
- Incubation was carried out for 24, 48, and 72 hours.
- For crystal-violet staining, cells were fixed and stained with crystal violet solution. The incorporated dye was then solubilized, and the absorbance was measured to determine cell viability.
- For the MTT assay, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to the wells. Viable cells metabolize MTT into formazan, which was then solubilized, and the absorbance was read to quantify cell proliferation.[\[2\]](#)

Anchorage-Independent Growth Assay

Soft Agar Assay:

- A base layer of agar in culture medium was prepared in 6-well plates.
- A top layer containing a single-cell suspension of ovarian cancer cells (A2780 and A2780cis) and D-116883 at various concentrations was overlaid.
- Plates were incubated for a period sufficient for colony formation (typically 2-3 weeks).
- Colonies were stained, visualized, and counted to assess the effect of D-116883 on anchorage-independent growth.[\[2\]](#)[\[3\]](#)

Cell Cycle and Apoptosis Analysis

Fluorescence-Activated Cell Sorting (FACS):

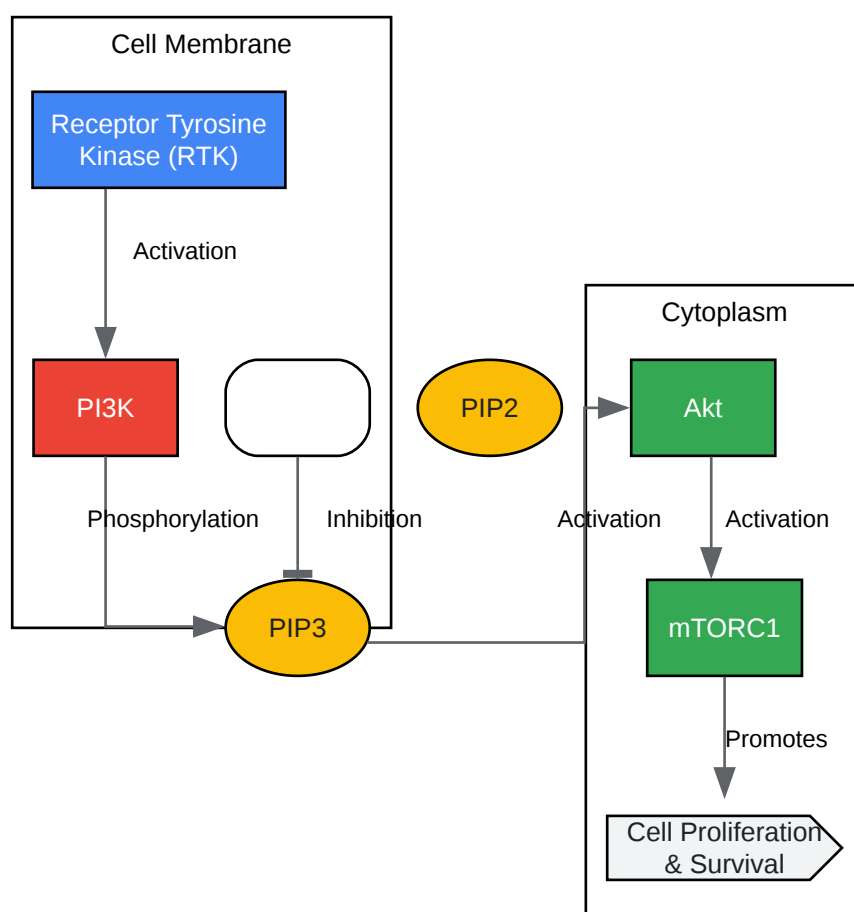
- Ovarian cancer cells were treated with D-116883 for a specified duration.
- Both adherent and floating cells were collected and fixed.
- Cells were stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

- The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[2][3]

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, which is inhibited by D-116883.

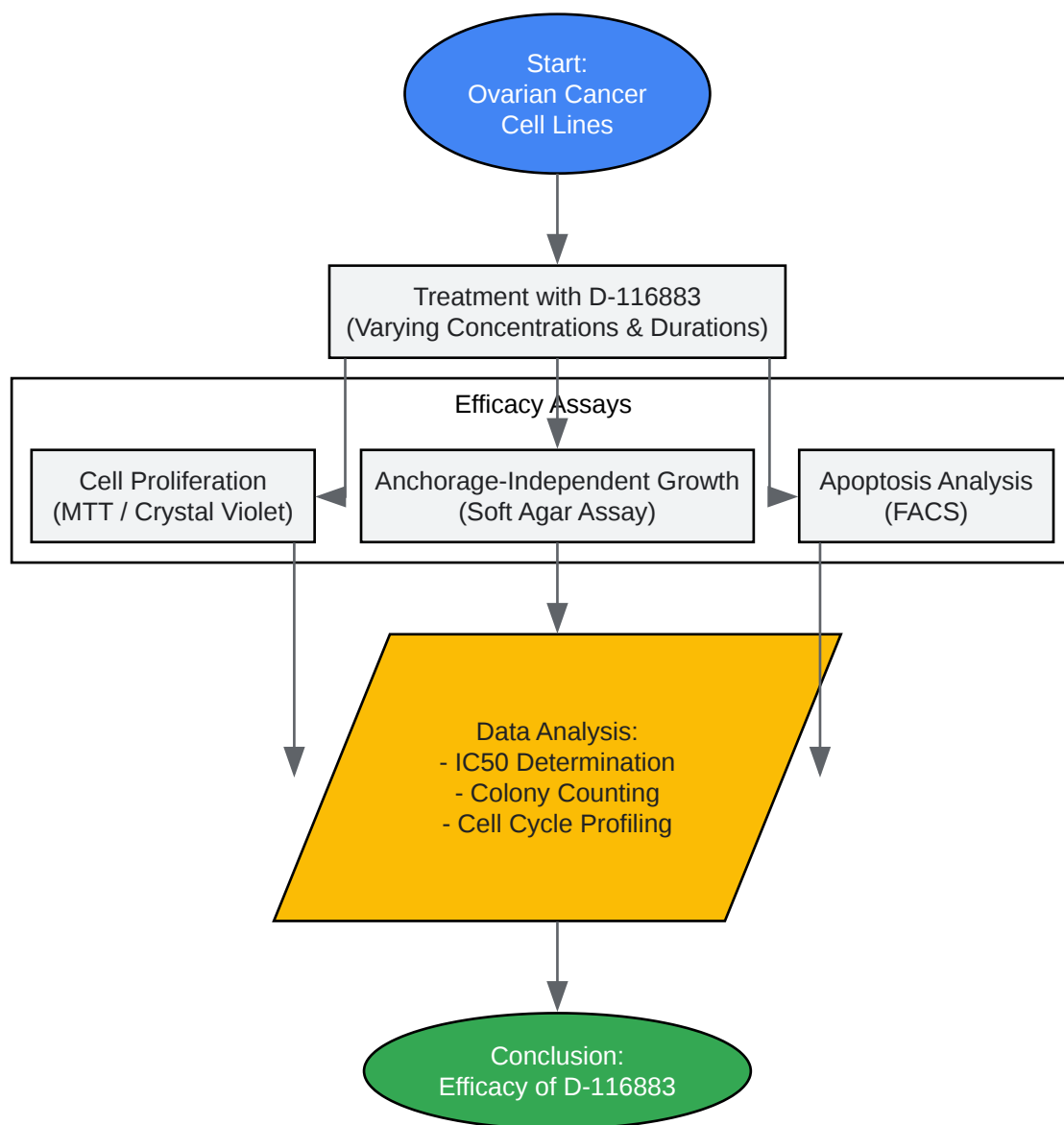


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Caption: The PI3K/Akt/mTOR signaling cascade.

In Vitro Efficacy Testing Workflow

The following diagram outlines the general experimental workflow for assessing the in vitro efficacy of D-116883.



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Caption: General workflow for in vitro efficacy testing.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that D-116883 is a potent inhibitor of ovarian cancer cell growth and survival.[2][3] The compound effectively targets the PI3K pathway, leading to a dose-dependent increase in apoptosis.[2][3] The consistent efficacy across multiple cell lines, including a cisplatin-resistant model (A2780cis), highlights its potential as a therapeutic agent.[3]

Further research is warranted to fully elucidate the efficacy of D-116883. Future studies should include:

- In vivo efficacy studies in animal models of ovarian cancer.
- Pharmacokinetic and pharmacodynamic profiling.
- Investigation of potential synergistic effects with other chemotherapeutic agents.
- Elucidation of the precise mechanism of D-116883-induced cell death.[3]

This technical guide provides a foundational understanding of the preclinical efficacy of D-116883, supporting its continued development as a potential targeted therapy for ovarian cancer.

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